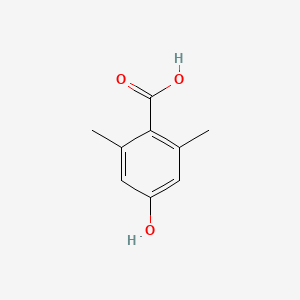

4-Hydroxy-2,6-dimethylbenzoic acid

説明

Contextualization within Aromatic Carboxylic Acids Research

Aromatic carboxylic acids are a cornerstone of organic chemistry, serving as vital intermediates in the synthesis of a wide array of chemical compounds, including pharmaceuticals, polymers, and dyes. nist.gov Their reactivity is characterized by the properties of both the aromatic ring and the carboxylic acid functional group. nist.gov The carboxyl group, being electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic substitution, primarily directing incoming substituents to the meta position. researchgate.net

The study of aromatic carboxylic acids is extensive, with research focusing on their synthesis, physical and chemical properties, and diverse applications. nist.gov These compounds are generally crystalline solids with higher melting and boiling points than their aliphatic counterparts due to strong intermolecular hydrogen bonding. nist.gov Their acidity is a key characteristic, influenced by the nature of other substituents on the aromatic ring. nist.govnih.gov

Significance of Hydroxy- and Dimethyl-Substitution Patterns in Benzoic Acid Derivatives

The specific placement of hydroxyl (-OH) and dimethyl (-CH3) groups on the benzoic acid scaffold significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. Substituents on an aromatic ring can either donate or withdraw electron density, which in turn affects the acidity of the carboxylic acid. researchgate.net

The substitution pattern is also critical in determining the biological activity of benzoic acid derivatives. The number and position of hydroxyl groups, for instance, have been shown to be crucial for the antioxidant and antimicrobial properties of hydroxybenzoic acids. The lipophilicity of the molecule, which is influenced by the methyl groups, can also play a significant role in its ability to cross biological membranes. globalresearchonline.net

Overview of Current Research Trajectories and Gaps for 4-Hydroxy-2,6-dimethylbenzoic Acid

Current research on this compound is not as extensive as for other more common benzoic acid derivatives. However, existing studies highlight some intriguing areas of investigation. One notable finding is its identification as a metabolite of the herbicide 2,4,5-trichlorophenoxyacetic acid. biosynth.com Research has indicated that this metabolite possesses pharmacokinetic properties and a platelet profile similar to that of acetylsalicylic acid (aspirin). biosynth.com This suggests potential for anti-inflammatory applications. biosynth.comchemimpex.com

Furthermore, there is evidence to suggest that this compound exhibits D2 receptor binding activity, which may be related to its ability to coordinate with zinc ions. biosynth.com This finding opens up avenues for its investigation in the context of neurological and psychiatric research, where D2 receptors play a crucial role.

Despite these promising leads, there are significant gaps in the research landscape for this compound. There is a lack of comprehensive studies on its synthesis and detailed characterization of its crystal structure. While some physicochemical properties are documented, a more thorough investigation is warranted. researchgate.netuni.lu Moreover, dedicated studies to fully elucidate its biological activity profile, beyond the initial observations, are scarce. The precise mechanisms behind its potential anti-inflammatory and D2 receptor binding activities remain to be explored in detail. Future research should focus on targeted synthesis and derivatization to explore structure-activity relationships, as well as in-depth biological evaluations to validate and expand upon the initial findings.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75056-97-2 | researchgate.netbiosynth.com |

| Molecular Formula | C9H10O3 | biosynth.comresearchgate.net |

| Molecular Weight | 166.17 g/mol | biosynth.comresearchgate.net |

| Melting Point | 178 °C | biosynth.comresearchgate.net |

| Boiling Point (Predicted) | 345.0 ± 30.0 °C | researchgate.net |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | researchgate.net |

| pKa (Predicted) | 4.12 ± 0.37 | researchgate.net |

| Appearance | Crystalline powder | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUMDYCIOSWRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363847 | |

| Record name | 4-hydroxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75056-97-2 | |

| Record name | 4-hydroxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Hydroxy 2,6 Dimethylbenzoic Acid

Advanced Synthetic Strategies for 4-Hydroxy-2,6-dimethylbenzoic Acid

The construction of the this compound molecule requires careful planning to ensure the correct placement of the hydroxyl, carboxyl, and two methyl groups on the benzene (B151609) ring.

One effective strategy for the synthesis of substituted hydroxybenzoic acids involves the dehydrogenation of a corresponding cyclohexene (B86901) or cyclohexanone (B45756) precursor. This aromatization step is a key transformation that establishes the benzenoid ring. A patented process describes the preparation of esters of 2,6-disubstituted 4-hydroxy-benzoic acids, including the ethyl ester of 2,6-dimethyl-4-hydroxybenzoic acid. In this method, a substituted cyclohexenone, such as 3,5-dimethyl-4-ethoxycarbonyl-cyclohexen-2-one, undergoes dehydrogenation in the presence of a catalyst, for instance, palladium on a chromia/alumina support, in a high-boiling solvent like methyl-butyl-diglykol at reflux temperature. This reaction yields the aromatic ethyl 2,6-dimethyl-4-hydroxybenzoate. The corresponding acid can then be obtained by hydrolysis of the ester.

A plausible, albeit multi-step, synthetic route to this compound can be designed starting from a readily available substituted aniline (B41778), such as 2,6-dimethylaniline. This approach leverages well-established reactions in aromatic chemistry, including the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

A hypothetical synthetic pathway could be envisioned as follows:

Nitration of 2,6-dimethylaniline: The starting aniline could be nitrated to introduce a nitro group, which would be directed to the para position due to the ortho,para-directing nature of the amino group, yielding 4-nitro-2,6-dimethylaniline.

Diazotization of the amino group: The amino group of 4-nitro-2,6-dimethylaniline can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.com

Hydrolysis of the diazonium salt: The resulting diazonium salt can be hydrolyzed by heating in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, affording 4-nitro-2,6-dimethylphenol. A variation of the Sandmeyer reaction using copper(I) oxide can also facilitate this transformation. wikipedia.org

Reduction of the nitro group: The nitro group of 4-nitro-2,6-dimethylphenol can be reduced to an amino group, for example, by using a metal catalyst such as iron or tin in acidic medium, to give 4-amino-2,6-dimethylphenol.

Diazotization and Cyanation (Sandmeyer Reaction): The newly formed amino group can be converted to a diazonium salt and subsequently reacted with a copper(I) cyanide to introduce a nitrile group (a cyano group) onto the ring, yielding 4-hydroxy-2,6-dimethylbenzonitrile. nih.gov

Hydrolysis of the nitrile: Finally, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid group, yielding the target molecule, this compound.

This proposed sequence illustrates how the strategic manipulation of functional groups on an aromatic ring, starting from a simple precursor, can lead to the desired complex product.

The hydrolysis of complex natural products or their derivatives can be a direct route to certain substituted benzoic acids. While a direct hydrolysis route from 4-O-desmethylbarbaric acid to this compound is not explicitly detailed in the provided search results, this strategy has been successfully employed for the synthesis of structurally related compounds. For instance, a patented method describes the synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as synthetic oakmoss, starting from 4-O-desmethylbarbaric acid. google.com This process involves the hydrolysis of the precursor under either acidic or alkaline conditions to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This intermediate is then esterified to produce the final product. google.com This example highlights the principle of utilizing complex precursors, often of biological origin, which can be chemically cleaved to yield valuable substituted aromatic compounds.

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including hydroxybenzoic acids, to create more environmentally friendly processes. chemmethod.com These principles focus on aspects such as the use of less hazardous solvents, renewable feedstocks, and energy-efficient reaction conditions. For the synthesis of hydroxybenzoic acid derivatives, several green approaches have been explored. chemmethod.comresearchgate.net

One notable green technique is the use of microwave irradiation to accelerate reactions, often leading to higher yields in shorter reaction times and with reduced solvent usage compared to conventional heating methods. chemmethod.comchemmethod.com For example, the synthesis of hydrazide derivatives of p-hydroxybenzoic acid has been shown to be significantly more efficient under microwave conditions. chemmethod.com

Furthermore, the use of environmentally benign catalysts is a cornerstone of green chemistry. Research has demonstrated the use of catalysts that are insoluble in the reaction medium, allowing for easy separation and reuse, which minimizes waste and reduces costs. researchgate.net The application of these green principles, such as microwave-assisted synthesis and the use of recyclable catalysts, could potentially be adapted for the synthesis of this compound and its derivatives to create more sustainable manufacturing processes.

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified through various derivatization and functionalization reactions to produce a range of other valuable compounds.

The carboxylic acid group of this compound is readily esterified to form its corresponding methyl and ethyl esters. This is a common derivatization for hydroxybenzoic acids. iajpr.com The esterification can be carried out through several methods. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux. iajpr.com

Alternative methods for esterification include reacting the hydroxybenzoic acid with a halogenated compound, such as an alkyl halide, in the presence of a non-quaternizable tertiary amine. google.com The resulting esters, methyl 4-hydroxy-2,6-dimethylbenzoate and ethyl 4-hydroxy-2,6-dimethylbenzoate, are themselves useful chemical intermediates. nih.govechemi.comnih.gov

Table 1: Physical and Chemical Properties of this compound and its Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 75056-97-2 echemi.com | C9H10O3 echemi.com | 166.17 | 178 |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | 708-31-6 nih.gov | C10H12O3 nih.gov | 180.20 nih.gov | Not available |

| Ethyl 4-hydroxy-2,6-dimethylbenzoate | 75056-98-3 chemdad.com | C11H14O3 chemdad.com | 194.23 chemdad.com | Not available |

Modification of Hydroxyl and Carboxyl Groups

The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group on the benzene ring allows for a variety of chemical transformations. However, the reactivity of these groups in this compound is uniquely influenced by the steric hindrance imposed by the adjacent methyl groups.

The modification of the carboxyl group, particularly through Fischer esterification, is notably challenging. This difficulty arises from the steric hindrance created by the two methyl groups at positions 2 and 6, which flank the carboxylic acid. yale.edu This spatial crowding impedes the approach of an alcohol molecule to the carbonyl carbon, making the standard acid-catalyzed esterification process inefficient. yale.edubrainly.in This phenomenon was a key observation in the historical development of the concept of steric hindrance by Victor Meyer. yale.edu To achieve esterification, alternative methods that bypass the direct nucleophilic attack at the sterically hindered carbonyl carbon are often necessary.

Conversely, the hydroxyl group offers a more accessible site for modification. Standard reactions for converting phenols to ethers, such as Williamson ether synthesis, can be employed. For instance, the hydroxyl group can be deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, yielding an ether derivative like 4-Methoxy-2,6-dimethylbenzoic acid. nih.gov Other chemoselective transformations that target hydroxyl groups can also be applied. These include conversion to silyl (B83357) ethers, which can serve as protecting groups, or transformation into sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. nih.gov

The table below summarizes potential modifications for the functional groups of this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Expected Outcome | Key Challenges/Considerations |

| Carboxyl Group | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Low to no yield of ester | Severe steric hindrance from ortho-methyl groups impedes nucleophilic attack. yale.edu |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Formation of 4-hydroxy-2,6-dimethylbenzoyl chloride | Allows for subsequent ester or amide formation under less sterically demanding conditions. | |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduction to (4-hydroxy-2,6-dimethylphenyl)methanol | The hydroxyl group may need protection depending on the reagent. | |

| Hydroxyl Group | Etherification (e.g., Methylation) | Base (e.g., NaH), Methylating Agent (e.g., CH₃I) | 4-Methoxy-2,6-dimethylbenzoic acid nih.gov | Chemoselective reaction, leaving the carboxyl group intact. |

| Silyl Ether Formation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Formation of a silyl ether for protection | Provides a method to selectively protect the hydroxyl group during other reactions. nih.gov | |

| Oxidation | Oxidizing Agents | Potential formation of a quinone-type structure | The aromatic ring is susceptible to oxidation under harsh conditions. |

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Units

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers and complex supramolecular assemblies. Its structure can be integrated into polymer backbones to impart specific properties such as thermal stability, rigidity, and potential for liquid crystallinity.

One of the primary applications for hydroxybenzoic acids is in the production of aromatic polyesters. Through polycondensation reactions, the hydroxyl group of one monomer can react with the carboxyl group of another to form a polyester (B1180765) chain. For example, the well-known liquid crystal polymer (LCP) Vectra is synthesized from 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. researchgate.net Similarly, this compound can be used as a monomer or co-monomer in such polycondensations. The presence of the dimethyl substitution would influence the resulting polymer's properties, likely affecting its solubility, chain packing, and transition temperatures by disrupting chain regularity.

The synthesis of such polymers typically involves an initial acetylation of the phenolic hydroxyl group, followed by a melt polycondensation process where acetic acid is eliminated. This approach avoids the need for high-vacuum conditions to remove water and drives the polymerization reaction forward.

Furthermore, derivatives of this molecule can be incorporated into other polymer systems. For instance, diols derived from structures containing the 4-hydroxy-3,5-dimethylphenyl moiety have been used in the synthesis of modified poly(phenylene oxide)s (PPOs). mdpi.com In these cases, the hydroxyl-containing monomer is copolymerized with other monomers, such as 2,6-dimethylphenol, via oxidative coupling. mdpi.com This demonstrates a strategy where the core structure of this compound, after suitable modification (e.g., reduction of the carboxyl group to a second hydroxyl), can be integrated into high-performance polymers.

The ability of the hydroxyl and carboxyl groups to form strong hydrogen bonds also makes this molecule a candidate for building supramolecular structures. These non-covalent interactions can direct the self-assembly of molecules into well-defined, ordered aggregates like rosettes, chains, or sheets. The specific geometry and steric bulk of the dimethyl-substituted ring would play a crucial role in dictating the final supramolecular architecture.

The table below details research findings on the use of similar hydroxy-aromatic units in polymer synthesis.

| Polymer/Structure Type | Monomer(s) / Building Block(s) | Synthesis Method | Key Findings/Properties |

| Liquid Crystal Polymer (LCP) | 4-hydroxybenzoic acid, 6-hydroxy-2-naphthoic acid | Acidolysis / Melt Polycondensation | High thermal stability and mechanical strength; forms liquid crystalline melts. researchgate.net |

| Modified Poly(phenylene oxide) (PPO) | 2,6-dimethylphenol, DOPO-containing diols with hydroxy-dimethylphenyl units | Oxidative Coupling Copolymerization | Introduction of the bulkier diol unit increased the glass transition temperature (Tg) and enhanced thermal stability. mdpi.com |

| Functionalized Polysiloxanes | Carboxylic acid-functionalized poly(dimethylsiloxane)s | Anionic ring-opening polymerization followed by functionalization | Used for the steric stabilization of magnetite nanoparticles, creating magnetic polymer fluids. vt.edu |

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Hydroxy 2,6 Dimethylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the structural features of 4-Hydroxy-2,6-dimethylbenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the FTIR spectrum is characterized by distinct peaks corresponding to its various vibrational modes.

A notable feature in the FTIR spectrum of many carboxylic acids is the broad band associated with the O-H stretching vibration of the carboxyl group, which is often observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption band around 1700 cm⁻¹. nih.gov For aromatic compounds, skeletal vibrations can be observed in the 1606-1512 cm⁻¹ range. researchgate.net

In a study of benzoic acid, a broad absorption peak was observed at room temperature in the low-frequency terahertz transmission spectrum. researchgate.net As the sample was cooled, more distinct peaks emerged, all shifting to higher frequencies with decreasing temperature. researchgate.net This demonstrates the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational spectra.

The analysis of fibroblasts using ATR-FTIR spectroscopy has shown characteristic bands for lipids in the 3000–2800 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of –CH₃ and CH₂ groups. nih.gov This technique can provide a biochemical profile of cells. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy complements FTIR by providing information on non-polar functional groups and skeletal vibrations. In the study of sulfonic acids in dimethylsulfoxide, FT-Raman spectroscopy was used to analyze the degree of acid dissociation by examining the Raman acid complex band. nih.gov For 3,5-dimethyl-4-methoxybenzoic acid, both experimental FT-Raman and theoretical calculations have been employed to investigate its fundamental vibrational transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

For substituted benzoic acids, the chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. For instance, in 4-methylbenzoic acid, the aromatic protons appear as doublets at δ 7.84 and 7.29 ppm in DMSO-d6. rsc.org The methyl protons give a singlet at δ 2.36 ppm. rsc.org In 3,4,5-trimethoxybenzoic acid, the two aromatic protons are equivalent and appear as a singlet at δ 7.25 ppm, while the methoxy (B1213986) protons appear as two singlets at δ 3.84 (6H) and 3.74 (3H) ppm. rsc.org

The following table summarizes the ¹H NMR chemical shifts for some related benzoic acid derivatives.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Methylbenzoic acid | DMSO-d6 | 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H) rsc.org |

| 3,4,5-Trimethoxybenzoic acid | DMSO-d6 | 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) rsc.org |

| 2-Chlorobenzoic acid | CDCl₃ | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) rsc.org |

| 3-Chlorobenzoic acid | DMSO-d6 | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are also reported in ppm relative to TMS.

The carboxyl carbon in benzoic acid derivatives typically resonates in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents. For example, in 4-methylbenzoic acid, the carboxyl carbon appears at δ 167.80 ppm, and the carbon bearing the methyl group (C4) is at δ 143.46 ppm. rsc.org

The following table summarizes the ¹³C NMR chemical shifts for some related benzoic acid derivatives.

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Methylbenzoic acid | DMSO-d6 | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 rsc.org |

| 3,4,5-Trimethoxybenzoic acid | DMSO-d6 | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 rsc.org |

| 2-Chlorobenzoic acid | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 rsc.org |

| 3-Chlorobenzoic acid | DMSO-d6 | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org |

| 4-Hydroxybenzoic acid | DMSO | 162.04, 131.97, 121.78, 115.56, 167.61 bmrb.io |

X-ray Diffraction Studies of this compound and Co-crystals

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the formation of co-crystals.

Co-crystals are multi-component crystals in which different molecules are held together in the same crystal lattice through non-covalent interactions. The formation of co-crystals can be driven by hydrogen bonds between a hydrogen-bond donor and an acceptor. acs.org Carboxylic acids are excellent hydrogen-bond donors and are frequently used in the formation of co-crystals. acs.org

In a co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) and anthranilic acid, the two components interact through N—H⋯O and O—H⋯N hydrogen bonds, forming a cyclic hydrogen-bonded motif. nih.gov The study of co-crystals of alkynoic acids with pyridine-based acceptors has led to the formation of two-dimensional layer structures.

The crystal structure of gold nanoparticles capped with benzoic acid derivatives has been confirmed by X-ray diffraction. researchgate.net The crystallinity of the nanoparticles was found to be dependent on the position of the hydroxyl group on the benzoic acid. researchgate.net

The formation of co-crystals can significantly alter the physicochemical properties of the parent compounds, such as melting point and stability. For example, the melting points of ten co-crystals of the drug AMG517 with various co-formers were found to be intermediate between the melting points of the drug and the respective co-former. nih.gov

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not available in the searched literature, the analysis of closely related compounds provides a clear example of the data obtained from an SCXRD experiment. For instance, the crystal structure of 2,6-Dimethylbenzoic acid has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov An analysis of this related structure reveals key intramolecular and intermolecular interactions that define its solid-state conformation.

Should a suitable single crystal of this compound be grown and analyzed, a similar set of crystallographic parameters would be obtained, providing conclusive proof of its molecular structure.

Table 1: Example Crystallographic Data for the Related Compound 2,6-Dimethylbenzoic acid (CCDC 612895). nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.150(3) |

| b (Å) | 4.0180(10) |

| c (Å) | 14.364(3) |

| β (°) | 107.59(3) |

| Volume (ų) | 777.9(3) |

| Z (Formula units/cell) | 4 |

Powder X-ray Diffraction for Phase Identification and Purity Assessment

The technique works by exposing a powdered sample to a monochromatic X-ray beam and measuring the angles and intensities of the scattered X-rays. The resulting pattern of diffraction peaks is unique to a specific crystalline structure, serving as a distinct "fingerprint" for that compound and its polymorphic form. researchgate.net

For this compound, a PXRD analysis would be used to:

Confirm Crystalline Identity: The obtained diffraction pattern would be compared against a reference pattern (if available) or theoretical pattern calculated from single-crystal data to confirm that the correct crystalline phase has been synthesized.

Assess Purity: The presence of sharp, well-defined peaks at specific 2θ angles indicates a well-crystallized material. Conversely, the absence of peaks attributable to starting materials, intermediates, or undesired polymorphs would confirm the high purity of the bulk sample. A broad, featureless "halo" in the pattern could indicate the presence of amorphous content.

While a specific, indexed powder pattern for this compound is not present in the searched databases, a typical analysis would present data as a plot of intensity versus the diffraction angle (2θ).

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can offer significant structural details through the analysis of fragmentation patterns. youtube.com

For this compound (molecular weight: 166.17 g/mol ), mass spectrometry would confirm the presence of the molecular ion (M⁺) or a related adduct, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. uni.lu Predicted collision cross-section data provides theoretical values for various adducts that can be compared with experimental results. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M]⁺ | 166.06244 | 131.8 |

| [M+H]⁺ | 167.07027 | 131.4 |

| [M+Na]⁺ | 189.05221 | 140.8 |

| [M-H]⁻ | 165.05571 | 133.5 |

| [M+H-H₂O]⁺ | 149.06025 | 126.9 |

Furthermore, the fragmentation pattern under electron ionization (EI) provides structural confirmation. The fragmentation of benzoic acids is well-understood. docbrown.infolibretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of a hydroxyl radical (·OH): Resulting in a fragment ion at m/z 149, corresponding to [M-17]⁺.

Loss of water (H₂O): A common fragmentation for molecules with hydroxyl and carboxylic acid groups, leading to an ion at m/z 148, or [M-18]⁺.

Loss of a carboxyl group (·COOH): Producing a fragment ion at m/z 121, corresponding to [M-45]⁺.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2,6 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the computational study of 4-Hydroxy-2,6-dimethylbenzoic acid, providing a fundamental understanding of its electronic and structural properties.

Geometry Optimization and Conformational Analysis

The optimized geometrical parameters, such as bond lengths and angles, obtained from DFT calculations are often in good agreement with experimental data from techniques like X-ray diffraction. For instance, in a study on 2,4-dimethylbenzoic acid, the calculated geometries using both MPW1PW91 and B3LYP methods were consistent with each other and with experimental values.

Below is a table showcasing typical data obtained from geometry optimization calculations for a related compound, 2,4-dimethylbenzoic acid, which illustrates the type of information generated.

| Parameter | Experimental (XRD) | MPW1PW91/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| C1-C2 | 1.393 Å | 1.395 Å | 1.396 Å |

| C2-C3 | 1.389 Å | 1.391 Å | 1.392 Å |

| C-O(H) | 1.365 Å | 1.363 Å | 1.364 Å |

| C=O | 1.258 Å | 1.215 Å | 1.216 Å |

| O-H | 0.970 Å | 0.965 Å | 0.966 Å |

| Data adapted from a study on 2,4-dimethylbenzoic acid and is for illustrative purposes. |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental spectra for validation. nih.gov This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. nih.gov

For example, studies on 4-hydroxybenzoic acid have utilized DFT/B3LYP methods to perform a complete vibrational analysis. nih.gov The theoretical calculations often show good agreement with experimental data, aiding in the reassignment of normal modes. nih.gov A scaled quantum mechanical (SQM) analysis is sometimes employed to improve the correlation between calculated and experimental frequencies. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is indicative of high chemical reactivity and the possibility of intramolecular charge transfer. researchgate.net This charge transfer occurs from the electron-donating part (HOMO) to the electron-accepting part (LUMO) of the molecule. arxiv.org DFT calculations at levels like B3LYP/6-311G++(d,p) are commonly used to compute these energy levels. researchgate.net For instance, the HOMO-LUMO energy gap for 4-hydroxy-3-methylbenzoic acid was calculated to be 5.209 eV, indicating charge-transfer interactions within the molecule. researchgate.net

The HOMO and LUMO energy values are also used to calculate other quantum chemical parameters that describe the molecule's reactivity. biointerfaceresearch.com These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). biointerfaceresearch.com

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). biointerfaceresearch.com

Electronegativity (χ): The tendency to attract electrons. biointerfaceresearch.com

Chemical Hardness (η): A measure of resistance to charge transfer. biointerfaceresearch.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. biointerfaceresearch.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. biointerfaceresearch.com

| Parameter | Formula |

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

| Electronegativity (χ) | χ = (IP + EA) / 2 |

| Chemical Hardness (η) | η = (IP - EA) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Molecular Dynamics Simulations

MD simulations provide a dynamic picture of molecular systems over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov For example, in studies of dihydroxybenzoic acids, MD simulations using force fields like GAFF (General Amber Force Field) have been employed to investigate molecular behavior in different solvents. nih.gov These simulations typically involve placing the molecule in a simulation box with solvent molecules and running the simulation for a period of time (e.g., 100 ns) at a specific temperature and pressure. nih.gov Analysis of the simulation trajectory can reveal information about the stability of different conformers and the nature of solute-solvent interactions. nih.gov

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations, particularly DFT, are valuable for predicting the reactivity and selectivity of this compound. The analysis of the electronic structure, including the HOMO-LUMO distribution and molecular electrostatic potential (MEP) maps, can identify the most probable sites for electrophilic and nucleophilic attack.

The HOMO is typically localized on the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, the likely targets for nucleophilic attack. nih.gov MEP maps provide a visual representation of the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.

For substituted benzoic acids, the position of substituents significantly influences the reactivity. The "ortho-effect," for instance, can affect the pKa of compounds like 2,6-dimethylbenzoic acid. nih.gov Quantum chemical studies can quantify these effects and provide a theoretical basis for understanding the observed chemical behavior.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govscirp.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. scirp.orgresearchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate strong hydrogen bonding interactions, while blue regions represent areas with no significant close contacts. nih.gov

Biological and Biomedical Research on 4 Hydroxy 2,6 Dimethylbenzoic Acid and Its Analogs

Antimicrobial Activities and Mechanisms of Action

The growing concern over antimicrobial resistance has spurred research into novel therapeutic agents, with phenolic compounds such as 4-hydroxy-2,6-dimethylbenzoic acid and its analogs emerging as promising candidates. Their structural diversity allows for a broad spectrum of interactions with microbial cells, leading to both antibacterial and antifungal effects.

Antibacterial Efficacy Against Pathogenic Strains

Derivatives of hydroxybenzoic acid have demonstrated notable efficacy against a range of pathogenic bacteria. The antibacterial activity is influenced by the number and position of hydroxyl groups, as well as other substituents on the benzene (B151609) ring. For instance, studies on various hydroxybenzoic acid derivatives have established their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govdergipark.org.trnih.govmdpi.com The lipophilicity of these compounds often plays a crucial role in their ability to penetrate bacterial cell membranes. mdpi.com

The mechanism of action for phenolic acids is often multifaceted, involving the disruption of the bacterial cell membrane through processes like hyperacidification and increased permeability, which leads to the leakage of essential intracellular components. mdpi.com Furthermore, inhibition of vital enzymes, such as those involved in DNA replication, has been proposed as another key mechanism. mdpi.com For example, certain benzoic acid derivatives have been shown to interfere with bacterial cell wall integrity and membrane potential. mdpi.com

Research on dimethylbenzoic acid derivatives has also indicated antibacterial properties. For instance, 2,4-dimethylbenzoic acid has been reported to possess antibacterial activity. sigmaaldrich.com The introduction of electron-withdrawing groups to the aromatic ring of benzoic acid derivatives has been shown in some cases to increase antibacterial efficacy.

While direct and extensive data on the antibacterial activity of this compound is limited, the available information on its analogs suggests a potential for antimicrobial action. The table below presents the minimum inhibitory concentration (MIC) values for some related hydroxybenzoic acid derivatives against various pathogenic bacteria, illustrating the spectrum of activity within this class of compounds.

Antibacterial Efficacy of Hydroxybenzoic Acid Analogs

| Compound | Bacterium | MIC (mg/mL) | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Escherichia coli | >10 | nih.gov |

| 4-Hydroxybenzoic acid | Pseudomonas aeruginosa | >10 | nih.gov |

| 4-Hydroxybenzoic acid | Staphylococcus aureus | >10 | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | 2 | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Pseudomonas aeruginosa | 2 | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Staphylococcus aureus | 2 | nih.gov |

| 2,4-Dihydroxybenzoic acid | Escherichia coli | 2 | nih.gov |

| 2,4-Dihydroxybenzoic acid | Pseudomonas aeruginosa | 2 | nih.gov |

| 2,4-Dihydroxybenzoic acid | Staphylococcus aureus | 2 | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, hydroxybenzoic acid derivatives have been investigated for their antifungal properties. These compounds have shown activity against a variety of fungal pathogens, including species of Candida and filamentous fungi. nih.govmdpi.comnih.govnih.gov The structural features that govern antibacterial activity, such as hydroxylation and lipophilicity, are also critical determinants of antifungal efficacy. nih.gov

For example, a study on benzoic acid derivatives demonstrated that these compounds can be effective against phytopathogenic fungi, with some derivatives showing greater activity against the Fusarium genus. nih.gov The presence of prenylated chains and a carboxyl group have been identified as important for the antifungal activity of certain benzoic acid derivatives. nih.gov

Some research has pointed to the inhibition of fungal-specific enzymes as a potential mechanism of action. For instance, CYP53, a cytochrome P450 enzyme unique to fungi, has been identified as a target for some benzoic acid derivatives, suggesting a pathway for developing selective antifungal agents. nih.gov Analogs of 2,6-dimethyl-4-aminopyrimidine have been designed as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), demonstrating potent in vitro antifungal activity against several phytopathogenic fungi. nih.gov

The table below summarizes the antifungal activity of some hydroxybenzoic acid analogs against various fungal strains.

Antifungal Efficacy of Hydroxybenzoic Acid Analogs

| Compound | Fungus | MIC (mg/mL) | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Candida albicans | >10 | nih.gov |

| 2,4-Dihydroxybenzoic acid | Candida albicans | 2 | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Candida albicans | 2 | nih.gov |

Investigation of Specific Molecular Targets and Pathways

The antimicrobial action of this compound and its analogs is believed to stem from their interaction with specific molecular targets and the disruption of critical cellular pathways in microorganisms. While research on the precise targets of this compound is ongoing, studies on related phenolic compounds provide valuable insights into potential mechanisms.

A primary mode of action for many phenolic acids is the disruption of microbial cell membranes. mdpi.com This can occur through various mechanisms, including the alteration of membrane fluidity, the inhibition of membrane-bound enzymes, and the disruption of the proton motive force, which is essential for ATP synthesis and transport processes. The lipophilic nature of the molecule, influenced by the presence and position of methyl and hydroxyl groups, likely facilitates its partitioning into the lipid bilayer of the microbial membrane.

Furthermore, these compounds can act as enzyme inhibitors. As mentioned previously, fungal-specific enzymes like CYP53 are potential targets. nih.gov In bacteria, enzymes involved in crucial metabolic pathways could be inhibited. For example, some benzoic acid derivatives have been shown to interfere with the type III secretion system in pathogenic bacteria, a key virulence factor.

It is also plausible that these compounds interfere with microbial nucleic acid and protein synthesis. By binding to DNA or RNA, or by inhibiting the enzymes involved in their synthesis, these molecules could halt microbial replication and growth. Similarly, interactions with ribosomal subunits or enzymes involved in protein synthesis could lead to a cessation of essential cellular functions.

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound and its analogs are recognized for their antioxidant potential, which is largely attributed to the presence of the phenolic hydroxyl group. This functional group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key factor in numerous chronic diseases.

In Vitro and Cellular Antioxidant Assays

The antioxidant capacity of hydroxybenzoic acid derivatives is commonly evaluated using a variety of in vitro assays. These assays, which include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay, measure the ability of a compound to scavenge free radicals or reduce oxidized species. nih.govresearchgate.net

Studies have shown that the antioxidant activity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups on the aromatic ring. nih.govresearchgate.netsemanticscholar.org Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.gov For instance, dihydroxybenzoic acids tend to exhibit stronger antioxidant effects than monohydroxybenzoic acids. researchgate.netsemanticscholar.org The relative positions of the hydroxyl groups also play a critical role; for example, ortho- and para-dihydroxy substitutions often result in greater activity compared to meta-disubstituted isomers. nih.govresearchgate.net

While specific data for this compound is not extensively available, the antioxidant activities of its parent compound, 4-hydroxybenzoic acid, and other dihydroxybenzoic acid isomers have been documented. The table below presents a comparison of the antioxidant activities of several hydroxybenzoic acid analogs.

In Vitro Antioxidant Activity of Hydroxybenzoic Acid Analogs

| Compound | DPPH Scavenging Activity (% Inhibition at 50 µM) | ABTS Scavenging Activity (% Inhibition at 50 µM) | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | - | 86.40 | nih.gov |

| 2,4-Dihydroxybenzoic acid | - | 16.17 | nih.gov |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | - | 80.11 | nih.gov |

| 2,6-Dihydroxybenzoic acid | - | 8.12 | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | - | 74.51 | nih.gov |

| 3,5-Dihydroxybenzoic acid | - | 60.39 | nih.gov |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | - | 79.50 | nih.gov |

Note: A higher percentage of inhibition indicates greater antioxidant activity. A direct IC50 value for DPPH was not available for all compounds in the cited source, hence the use of % inhibition for comparative purposes in the ABTS assay.

Mechanisms of Radical Quenching and Oxidative Stress Mitigation

The primary mechanism by which phenolic antioxidants like this compound scavenge free radicals is through hydrogen atom transfer (HAT). preprints.org In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating further radical reactions.

Another important mechanism is single electron transfer followed by proton transfer (SET-PT). preprints.org In this pathway, the phenolic compound first donates an electron to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable phenoxy radical. The favorability of HAT versus SET-PT can be influenced by the solvent polarity and the structure of the antioxidant. preprints.org Theoretical studies on benzoic acid derivatives suggest that in the gas phase, HAT is the preferred mechanism, while in polar solvents, a sequential proton loss electron transfer (SPLET) mechanism may be more favorable. preprints.org

Anti-inflammatory Potential and Immunomodulatory Effects

Research has highlighted the anti-inflammatory and immunomodulatory properties of this compound and its analogs, demonstrating their potential in modulating inflammatory responses. These compounds are recognized for their ability to serve as intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents. chemimpex.com

Studies have shown that certain hydroxybenzoic acid derivatives can significantly reduce the production of pro-inflammatory mediators. For instance, 4-hydroxycoumarin, a related compound, has been observed to decrease levels of tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, 2'-hydroxy-4',6'-dimethoxychalcone, an analog, has been shown to mitigate the expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) proteins induced by lipopolysaccharides (LPS). nih.gov Furthermore, another analog, 2'-Hydroxy-3,6'-dimethoxychalcone, effectively inhibits NO production and suppresses the expression of iNOS and COX-2. nih.gov This compound also curtails the production of pro-inflammatory cytokines. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to interfere with key signaling pathways. For example, 4-hydroxybenzoic acid has been shown to directly inhibit the NLRP3 inflammasome, a key component of the inflammatory response, by reducing the production of reactive oxygen species (ROS). mdpi.com This action, in turn, suppresses the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). mdpi.com In the context of intestinal inflammation, 4-hydroxybenzoic acid has been found to lower the levels of pro-inflammatory cytokines such as IL-4, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. mdpi.com

The anti-inflammatory activity of these compounds is often mediated through the modulation of critical signaling pathways. For instance, 2'-Hydroxy-3,6'-dimethoxychalcone has been found to inhibit inflammation by suppressing the activation of the MAPK and NF-κB signaling pathways. nih.gov Specifically, it hinders the nuclear translocation of the p65 subunit of NF-κB and reduces the phosphorylation of ERK and p38 in the MAPK pathway. nih.gov Similarly, 2'-hydroxy-4',6'-dimethoxychalcone has been observed to alleviate LPS-induced damage by downregulating NF-κB, p38, and JNK protein levels, as well as inhibiting the nuclear translocation of NF-kB/p65. nih.gov Vanillic acid, another analog, exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, a crucial regulator of inflammatory gene expression. mdpi.com

Anti-cancer Research and Cytotoxicity Studies

The anti-cancer potential of this compound and its derivatives has been a subject of investigation, with studies exploring their effects on cancer cell growth and survival.

Research indicates that certain hydroxybenzoic acid derivatives can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to retard the growth of cervical and colorectal cancer cells by inhibiting histone deacetylase (HDAC) activity, which leads to the induction of ROS and caspase-3-mediated apoptosis. nih.gov Furthermore, DHBA was found to arrest cells in the G2/M phase of the cell cycle. nih.gov

Studies on 4'-hydroxy-2',6'-dimethoxychalcone have demonstrated its cytotoxic activity against various cancer cell lines, including multidrug-resistant types. nih.gov This compound was found to induce apoptosis by disrupting the mitochondrial membrane potential and increasing the production of ROS. nih.gov It also caused cell cycle arrest in the Go/G1 phase. nih.gov In another study, derivatives of 2,4-dihydroxybenzoic acid, specifically hydrazide–hydrazones, exhibited antiproliferative activity against human cancer cell lines, with one compound showing an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line. mdpi.com

However, not all derivatives exhibit strong cytotoxic effects. For instance, 4-hydroxybenzoic acid (4-HBA) at concentrations up to 5 mM did not significantly affect the viability of K562 and K562/Dox leukemia cells. nih.gov Only at a higher concentration of 10 mM did it show a significant decrease in cell viability over time. nih.gov Similarly, the flavonoid metabolite 2,4,6-trihydroxybenzoic acid was found to be a cytostatic agent, slowing down cell proliferation rather than inducing apoptosis at the tested concentrations. mdpi.com

| Compound | Cell Line(s) | Effect | Concentration/IC50 |

|---|---|---|---|

| 3,4-dihydroxybenzoic acid (DHBA) | Cervical and Colorectal Cancer Cells | Inhibited cell growth, induced apoptosis, cell cycle arrest at G2/M | Not specified |

| 4'-hydroxy-2',6'-dimethoxychalcone | Leukemia (CEM/ADR5000), Hepatocarcinoma (HepG2) | Cytotoxic, induced apoptosis, cell cycle arrest at Go/G1 | IC50: 2.54 µM (CEM/ADR5000) to 58.63 µM (HepG2) |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Glioblastoma (LN-229) | Inhibited cell proliferation | IC50: 0.77 µM |

| 4-hydroxybenzoic acid (4-HBA) | Leukemia (K562, K562/Dox) | Decreased cell viability | 10 mM |

| 2,4,6-trihydroxybenzoic acid | Colorectal Cancer (HCT-116) | Inhibited cell proliferation (cytostatic) | 125–1000 μM |

Molecular docking studies have been employed to identify potential molecular targets for the anti-cancer activity of these compounds. Histone deacetylases (HDACs) have emerged as a significant target. nih.gov Pathologically altered HDAC activity is linked to cancer development, making HDAC inhibitors valuable for anti-cancer therapies. nih.gov

Derivatives of 4-hydroxybenzoic acid have been identified as pan-HDAC inhibitors, meaning they inhibit multiple HDAC isoforms. nih.gov These inhibitors have been shown to increase protein acetylation, arrest cell cycle progression, and trigger apoptosis in cancer cells without significantly affecting normal cells. nih.gov

Specifically, molecular docking studies have explored the interaction of these compounds with HDAC8. nih.gov While some hydroxamic acid derivatives have shown affinity for HDAC1, HDAC6, and HDAC8, the selectivity can vary. nih.gov The development of isoform-selective HDAC inhibitors is a key area of research to improve efficacy and reduce side effects. nih.gov For instance, some inhibitors achieve HDAC6 selectivity through bulky cap groups that fit into the HDAC6 binding pocket but cause steric clashes with other HDACs. nih.gov

Other Emerging Biological Activities

Beyond anti-inflammatory and anti-cancer effects, research has pointed to other potential biological activities of this compound and its analogs. These compounds are being investigated for a range of therapeutic applications. globalresearchonline.netresearchgate.net

Some hydroxybenzoic acid derivatives have shown promise as antimicrobial agents . mdpi.comglobalresearchonline.net For example, orsellinic acid and its derivatives have demonstrated activity against various microorganisms. globalresearchonline.net Additionally, certain hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have shown interesting antibacterial activity against Gram-positive bacteria, including MRSA. mdpi.com

Antioxidant properties are another significant area of investigation. chemimpex.com Many hydroxybenzoic acid derivatives exhibit antioxidant activity, which is often linked to their anti-inflammatory effects. mdpi.com For instance, 4-hydroxybenzoic acid's ability to reduce ROS production contributes to its inhibition of the NLRP3 inflammasome. mdpi.com

Furthermore, some analogs have been studied for their neuroprotective effects . nih.gov For example, 4-hydroxybenzoic acid has been shown to be neuroprotective against glutamate-induced excitotoxicity. nih.gov Other research has explored the potential of these compounds as mitochondriotropic antioxidants and cholinesterase inhibitors for conditions like Alzheimer's disease. frontiersin.org

Finally, there is emerging evidence for activities such as anti-melanogenic nih.gov and hypoglycemic effects. semanticscholar.org

Antiviral Properties

The antiviral potential of 4-hydroxybenzoic acid, a close analog of this compound, has been a subject of investigation with conflicting results. A study reported that 4-hydroxybenzoic acid (4-HBA) was identified as a component of the autooxidation products of catechinic acid and was suggested to be responsible for antiviral activity against Tomato Brown Rugose Fruit Virus (ToBRFV). unimib.it However, a separate investigation aiming to verify these findings concluded that a commercial sample of 4-HBA was completely inactive against Herpes Simplex Virus 2 (HSV-2). nih.gov This latter study established the absence of 4-HBA in the active antiviral mixture derived from catechinic acid, suggesting that other components were responsible for the observed effects. nih.gov These contrasting findings highlight the need for further research to clarify the specific antiviral spectrum and efficacy of 4-hydroxybenzoic acid and its derivatives.

Antialgal and Antiestrogenic Activities

The impact of hydroxybenzoic acid derivatives on algae and their interaction with estrogen receptors have been explored, revealing structure-dependent activities.

Antialgal Activity: Research has demonstrated that the antialgal effects of hydroxylated benzoic acid derivatives against the cyanobacterium Microcystis aeruginosa are influenced by the number and position of hydroxyl groups on the benzene ring. researchgate.net The inhibitory activity was quantified by the 50% growth inhibition concentration (ErC50), with lower values indicating higher potency. The order of antialgal activity for several analogs was determined as follows: gallic acid > 3,5-dihydroxybenzoic acid > 4-hydroxybenzoic acid > salicylic (B10762653) acid > 3-hydroxybenzoic acid > benzoic acid. researchgate.net This suggests that increased hydroxylation generally enhances antialgal properties. researchgate.net

Estrogenic and Antiestrogenic Activities: Contrary to antiestrogenic activity, some analogs of this compound have been shown to possess estrogenic properties. For instance, 4-hydroxybenzoic acid, isolated from Acer tegmentosum, was found to promote the proliferation of ER-positive breast cancer cells (MCF-7). nih.gov This estrogen-like effect was mediated through the activation of estrogen receptor α (ERα) and its downstream signaling pathways, including ERK, AKT, and PI3K. nih.gov

In contrast, more complex analogs have been designed to exhibit antiestrogenic effects. The compound 2,3-bis(2-fluoro-4-hydroxyphenyl)-2,3-dimethylbutane, which shares a substituted phenol (B47542) moiety, has been identified as a partial antiestrogen. nih.gov Ester derivatives of this compound were synthesized and shown to cause a strong inhibition of hormone-dependent MXT M3.2 mouse mammary tumors. nih.gov

Hypoglycemic and Nematicidal Effects

Analogs of this compound have demonstrated notable effects in regulating blood sugar levels and combating nematode infestations.

Hypoglycemic Effects: 4-hydroxybenzoic acid has been identified as a constituent with hypoglycemic properties in several plant extracts. nih.govnih.govglobalresearchonline.net Studies on streptozotocin-induced diabetic rats have shown that oral administration of 4-hydroxybenzoic acid can cause a dose-dependent decrease in plasma glucose levels. nih.govresearchgate.net The proposed mechanism of action is an increase in peripheral glucose consumption, as it was observed to increase glucose uptake in the diaphragms of both normal and diabetic rats without affecting serum insulin (B600854) levels or liver glycogen (B147801) content in the diabetic models. nih.govresearchgate.net Further research has indicated that 4-hydroxybenzoic acid can act as an insulin secretagogue and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which are key mechanisms in glucose regulation. nih.gov

Nematicidal Effects: Several studies have highlighted the nematicidal potential of 4-hydroxybenzoic acid and related phenolic compounds. In an in vitro assay against the root-knot nematode Meloidogyne incognita, 4-hydroxybenzoic acid, isolated from the actinomycete Micromonospora sp. WH06, exhibited nematicidal activity. nih.gov Similarly, 3,4-dihydroxybenzoic acid (protocatechuic acid) purified from Terminalia nigrovenulosa bark showed significant mortality against M. incognita juveniles (J2) and inhibited egg hatching. nih.gov The mortality rate of J2 was found to be concentration and time-dependent. nih.gov Other research has explored various benzoic acid derivatives and other compounds, such as benzyloxyalkanols, for their nematicidal properties against different nematode species, including the pine wood nematode (Bursaphelenchus xylophilus). researchgate.netmdpi.com

Nematicidal Activity of Benzoic Acid Analogs

| Compound | Target Nematode | Observed Effect | Source |

|---|---|---|---|

| 4-hydroxybenzoic acid | Meloidogyne incognita | Nematicidal activity | nih.gov |

| 3,4-dihydroxybenzoic acid | Meloidogyne incognita | 94.2% J2 mortality at 1.0 mg/ml after 12h; 85.0% hatch inhibition at 1.0 mg/ml after 3 days | nih.gov |

| Benzoic acid esters | Nacobbus aberrans | Suppressed nematodes, with esters of ortho- or para-substituted benzoic acids containing electron acceptor groups being most active | researchgate.net |

| Benzyloxyalkanols (e.g., BzOC9OH) | Bursaphelenchus xylophilus | LD50 value of 158.0 ppm | mdpi.com |

Impact on Plant Growth and Allelochemical Properties

The role of 4-hydroxybenzoic acid as an allelochemical, a compound released by a plant that affects the growth of other plants, has been a subject of study. It is known to be produced by various plants and has been isolated from crop residues and agricultural soils. mdpi.com

Furthermore, 4-hydroxybenzoic acid has been implicated in the defense mechanisms of plants against pathogens. For instance, it was found to be synthesized de novo and incorporated into the cell walls of carrot protoplasts in response to a fungal elicitor from Pythium aphanidermatum. mdpi.com This suggests a role in fortifying plant tissues against fungal invasion. The allelopathic and defensive functions of hydroxybenzoic acids underscore their ecological significance in plant-plant and plant-microbe interactions.

Applications of 4 Hydroxy 2,6 Dimethylbenzoic Acid in Advanced Materials Science

Development of Luminescent Materials

The unique electronic properties of lanthanide ions, characterized by sharp emission bands and long luminescence lifetimes, make them ideal for creating highly efficient luminescent materials. However, the direct excitation of lanthanide ions is often inefficient due to their low absorption cross-sections. This limitation can be overcome by using organic ligands, such as 4-hydroxy-2,6-dimethylbenzoic acid, which can absorb energy and transfer it to the central lanthanide ion in a process known as the "antenna effect."

The synthesis of lanthanide complexes with this compound ligands can be achieved through methods such as solvothermal reactions or conventional solution-based techniques. biosynth.comnih.gov Typically, a salt of the desired lanthanide ion (e.g., nitrate (B79036) or chloride) is reacted with the deprotonated form of this compound in a suitable solvent like ethanol (B145695) or a mixed solvent system. nih.govechemi.com The introduction of ancillary ligands, such as nitrogen-containing heterocycles (e.g., 1,10-phenanthroline (B135089) or 2,2'-bipyridine), is a common strategy to enhance the stability and luminescent properties of the resulting complexes. biosynth.comnih.gov These co-ligands can saturate the coordination sphere of the lanthanide ion, which typically has a high coordination number (often 8 or 9), and can also contribute to the energy transfer process. biosynth.comnih.gov

For instance, a general synthesis could involve dissolving this compound and a co-ligand like 5,5′-dimethyl-2,2′-bipyridine in an ethanol solution. echemi.comnih.gov The pH is adjusted to deprotonate the carboxylic acid, and this solution is then added to an aqueous solution containing the lanthanide nitrate salt. echemi.com Through slow evaporation or cooling, the crystalline lanthanide complex can be isolated. The resulting complexes are often binuclear or mononuclear, with the carboxylate group of the ligand coordinating to the lanthanide centers. biosynth.comnih.gov

The photoluminescence of lanthanide complexes relies on the ligand-to-metal energy transfer (LMCT) mechanism, often referred to as the antenna effect. The process unfolds in several steps:

The organic ligand (the "antenna"), in this case, this compound, absorbs incident light (typically UV) and is promoted to an excited singlet state (S1).

The ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T1).

If the energy of this triplet state is suitably matched with the resonance energy level of the central lanthanide ion, an efficient intramolecular energy transfer occurs from the ligand's triplet state to the f-electron manifold of the lanthanide ion. nih.gov

Finally, the excited lanthanide ion relaxes by emitting light, producing its characteristic sharp, line-like emission spectrum. nih.gov

Aromatic carboxylic acids are effective antennas for sensitizing the luminescence of lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺). nih.gov The efficiency of the energy transfer is highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. For example, research on lanthanide complexes with 2,6-dimethylbenzoic acid and a terpyridine co-ligand has shown that Eu(III) and Tb(III) complexes exhibit strong luminescence with lifetimes in the millisecond range (1.03 ms (B15284909) for Eu³⁺ and 1.24 ms for Tb³⁺), indicating efficient energy transfer. biosynth.com It is anticipated that complexes of this compound would exhibit similar properties, with the hydroxyl and methyl substituents potentially modulating the ligand's electronic structure and, consequently, the energy of its triplet state.

Table 1: Representative Photophysical Properties of Lanthanide Complexes with Related Benzoic Acid Ligands This table presents data for closely related compounds to illustrate the expected performance, as specific data for this compound complexes is not available in the cited literature.

| Lanthanide Ion | Ligand System | Excitation λ (nm) | Major Emission λ (nm) | Luminescence Lifetime (ms) | Reference |

|---|---|---|---|---|---|

| Eu(III) | 2,6-dimethylbenzoic acid / terpyridine | ~288 | 592, 615 (⁵D₀→⁷F₂) | 1.03 | biosynth.com |

| Tb(III) | 2,6-dimethylbenzoic acid / terpyridine | ~288 | 490, 545 (⁵D₄→⁷F₅) | 1.24 | biosynth.com |

Engineering of Supramolecular Frameworks

Supramolecular chemistry involves the assembly of molecules into well-defined, larger structures through non-covalent interactions. This compound is an excellent building block for supramolecular engineering due to its capacity for forming robust hydrogen bonds.

The crystal structure of materials containing this compound is expected to be dominated by hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of a centrosymmetric dimer motif known as the R²₂(8) ring, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov The hydroxyl group provides an additional site for hydrogen bonding, enabling the formation of more extended networks, such as chains or sheets. nih.gov

In the context of related molecules like 4-hydroxybenzoic acid, the hydroxyl and carboxylic acid groups are on opposite ends of the molecule, facilitating extensive intermolecular hydrogen bonds that contribute to a high melting point. nih.gov For this compound, the presence of two ortho-methyl groups can induce steric hindrance, potentially influencing the planarity of the molecule and the geometry of the resulting hydrogen-bonded networks. Studies on similar molecules, such as 2,4,6-trihydroxybenzoic acid, show that intramolecular hydrogen bonds between ortho-hydroxyl groups and the carboxylate can confer a rigid geometry upon the ligand, which in turn dictates its metal-binding modes and supramolecular assembly. nih.govresearchgate.net These strong directional interactions are fundamental to crystal engineering, allowing for the predictable construction of crystalline solids. nih.gov

Co-crystallization is a powerful technique in materials science and pharmaceuticals to modify the physicochemical properties of a solid without altering its chemical composition. nih.gov By combining an active ingredient with a benign co-former molecule in a crystalline lattice, properties such as melting point, solubility, and stability can be tuned. nih.govresearchgate.net

This compound, with its strong hydrogen bonding capabilities, is a candidate for use as a co-former. Research on other hydroxybenzoic acids, such as 4-hydroxybenzoic acid and 2,5-dihydroxybenzoic acid, has demonstrated their effectiveness in forming co-crystals with a variety of active pharmaceutical ingredients (APIs). researchgate.net The formation of these co-crystals is driven by the establishment of robust supramolecular synthons, which are reliable and predictable hydrogen bonding patterns between the co-former and the API. For example, a common synthon is the interaction between a carboxylic acid and a pyridine (B92270) nitrogen. nih.gov The resulting co-crystals often exhibit melting points that are intermediate between those of the pure components. researchgate.net The design of co-crystals using this compound would leverage these principles to create new materials with tailored physical properties.

Table 2: Examples of Melting Point Modification through Co-crystallization with Benzoic Acid Derivatives This table provides examples with related co-formers to illustrate the concept of tunable properties. Specific co-crystals of this compound are not detailed in the provided search results.

| Active Ingredient | Co-former | Melting Point API (°C) | Melting Point Co-former (°C) | Melting Point Co-crystal (°C) | Reference |

|---|---|---|---|---|---|

| Piroxicam | 4-Hydroxybenzoic acid | 202 | 217 | 186-189 | researchgate.net |

| Meloxicam | Benzoic acid | 265 | 122 | 192-193 | researchgate.net |

Research in Photosensitive and Optoelectronic Materials

The application of specifically substituted benzoic acid derivatives is being explored in the field of photosensitive and optoelectronic materials. These materials can change their properties upon exposure to light, making them useful for applications such as photoresists, data storage, and optical switching.

Research into photosensitive polymers has included poly(o-hydroxyamide)s, which are precursors to polybenzoxazoles (PBOs). acs.org These polymers can be rendered photosensitive by combining them with a photoacid generator. Upon exposure to UV light, the acid is released, catalyzing a chemical change in the polymer that alters its solubility, allowing for the creation of patterned structures. acs.org While not a poly(o-hydroxyamide) itself, this compound shares the core structural motif of a hydroxyl group on a benzene (B151609) ring, which is fundamental to the properties of these precursor polymers.

Furthermore, copolymers based on hydroxybenzoic acids, such as the liquid crystal polymer (LCP) Vectra, which is synthesized from 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, are used in high-performance electronics due to their excellent thermal and mechanical properties. researchgate.net The incorporation of monomers like this compound into such polymer chains could be a strategy to tune the properties of the resulting materials for specific optoelectronic applications. The methyl groups could enhance solubility and modify the packing of polymer chains, while the hydroxyl and carboxylic acid groups provide reactive sites for polymerization. The development of such polymers could lead to new materials for flexible electronics and advanced display technologies.

The performed searches aimed to uncover studies related to the third-order nonlinear optical susceptibility, Z-scan measurements, and the synthesis of NLO crystals from this compound. Similarly, investigations were made into its potential use as a ligand in metal complexes for catalysis and as a reagent in specific organic reactions.

The search results did yield general information on the concepts of nonlinear optics and catalysis, and on the applications of other related benzoic acid derivatives. However, no direct research or data specifically focused on this compound for the requested advanced material science applications could be retrieved.

Therefore, the generation of a detailed article with research findings and data tables on the "," specifically focusing on "Nonlinear Optical (NLO) Applications" and its "Utilization in Novel Chemical Reagents and Catalysts," is not possible based on the currently available public information.

Table of Mentioned Compounds

Future Research Directions and Translational Potential for 4 Hydroxy 2,6 Dimethylbenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful tools to accelerate the identification and optimization of novel compounds. rjpharmacognosy.irnih.gov For 4-Hydroxy-2,6-dimethylbenzoic acid, these computational approaches hold significant promise for exploring its potential and designing new analogues with enhanced properties.

Future research can leverage ML models to predict a wide array of physicochemical and biological properties of this compound and its hypothetical derivatives. nih.gov Algorithms such as Directed Message Passing Neural Networks (D-MPNN) and models based on SMILES strings (e.g., MolBERT) can predict properties like solubility, lipophilicity, and potential toxicity with increasing accuracy. nih.gov This predictive capability allows for the rapid virtual screening of numerous modified structures, identifying candidates with desirable characteristics before undertaking costly and time-consuming laboratory synthesis. rjpharmacognosy.ir